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Introduction
Plasmid selection is a fundamental technique in molecular biology, crucial for isolating bacteria

that have successfully incorporated a plasmid containing a gene of interest. Ampicillin has

traditionally been a widely used antibiotic for this purpose. However, its efficacy is often

compromised by the emergence of satellite colonies, which can lead to contamination of non-

transformed cells and subsequent experimental inconsistencies. This document provides a

detailed guide on the application of Augmentin, a combination of amoxicillin and clavulanic

acid, as a superior alternative for plasmid selection in bacterial cultures. The inclusion of

clavulanic acid, a β-lactamase inhibitor, addresses the primary mechanism of ampicillin

resistance, thereby preventing the formation of satellite colonies and ensuring robust selection.

Mechanism of Action: Overcoming Ampicillin
Resistance
Standard ampicillin selection relies on the presence of a β-lactamase gene (bla) on the

plasmid. Bacteria that have taken up the plasmid express β-lactamase, an enzyme that

hydrolyzes the β-lactam ring of ampicillin, inactivating the antibiotic and allowing the bacteria to

survive. However, a significant drawback is that β-lactamase is often secreted into the

surrounding medium. This secreted enzyme can degrade the ampicillin in the vicinity of the
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transformed colony, creating a localized antibiotic-free zone where non-transformed, ampicillin-

sensitive bacteria can grow. These are known as satellite colonies.[1][2][3]

Augmentin circumvents this issue through a dual-action mechanism:

Amoxicillin: Like ampicillin, amoxicillin is a β-lactam antibiotic that inhibits the synthesis of the

bacterial cell wall, leading to cell lysis and death in susceptible bacteria.

Clavulanic Acid: This molecule is a potent, irreversible inhibitor of many bacterial β-

lactamases.[4][5] It binds to the active site of the β-lactamase enzyme, preventing it from

hydrolyzing amoxicillin. This protects the integrity of the selective agent in the culture

medium, ensuring that only genuinely transformed cells can proliferate.

By neutralizing the secreted β-lactamases, Augmentin effectively eliminates the protective

effect that leads to the growth of satellite colonies, resulting in cleaner and more reliable

selection plates.

Data Presentation: Recommended Antibiotic
Concentrations
The optimal concentration of Augmentin for plasmid selection should be empirically

determined for the specific bacterial strain and experimental conditions. Below is a table

providing a starting point for this optimization, alongside the standard concentration for

ampicillin for comparison.

Antibiotic
Component

Standard Working
Concentration (for
Ampicillin)

Proposed Starting
Concentration
Range for
Augmentin
(Amoxicillin/Clavul
anic Acid)

Stock Solution
Concentration

Ampicillin 100 µg/mL N/A 100 mg/mL in water

Amoxicillin N/A 50 - 100 µg/mL 100 mg/mL in water

Clavulanic Acid N/A 5 - 15 µg/mL 10 mg/mL in water
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Note: The ratio of amoxicillin to clavulanic acid in commercial Augmentin formulations varies

(e.g., 4:1, 7:1, 8:1). A starting point for laboratory preparations could be a ratio between 4:1 and

10:1. It is crucial to perform a kill curve experiment to determine the minimal inhibitory

concentration (MIC) for your specific bacterial strain.

Experimental Protocols
Protocol 1: Preparation of Amoxicillin and Clavulanic
Acid Stock Solutions
Materials:

Amoxicillin sodium salt

Potassium clavulanate

Sterile, nuclease-free water

Sterile microcentrifuge tubes or vials

Sterile 0.22 µm syringe filters

Procedure:

Amoxicillin Stock Solution (100 mg/mL):

Dissolve 1 g of amoxicillin sodium salt in 10 mL of sterile, nuclease-free water.

Sterilize the solution by passing it through a 0.22 µm syringe filter.

Aliquot into sterile microcentrifuge tubes.

Store at -20°C for up to 3 months. Amoxicillin is temperature-sensitive.[6]

Clavulanic Acid Stock Solution (10 mg/mL):

Dissolve 100 mg of potassium clavulanate in 10 mL of sterile, nuclease-free water.

Sterilize the solution by passing it through a 0.22 µm syringe filter.
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Aliquot into sterile microcentrifuge tubes.

Store at -20°C. Clavulanic acid has a shorter half-life than amoxicillin in solution,

especially at warmer temperatures.[1] It is recommended to use fresh aliquots for

preparing media.

Protocol 2: Determining the Optimal Augmentin
Concentration (Kill Curve)
This protocol is essential to determine the minimum concentration of amoxicillin and clavulanic

acid required to effectively kill the non-transformed host bacterial strain.

Materials:

Non-transformed, competent bacterial cells (e.g., E. coli DH5α)

Luria-Bertani (LB) broth

LB agar plates

Amoxicillin and clavulanic acid stock solutions

Sterile culture tubes and Petri dishes

Spectrophotometer

Procedure:

Prepare a range of antibiotic concentrations:

Prepare a series of LB agar plates containing a fixed, standard concentration of amoxicillin

(e.g., 100 µg/mL) and varying concentrations of clavulanic acid (e.g., 0, 2.5, 5, 7.5, 10,

12.5, 15 µg/mL).

Prepare another series of plates with varying concentrations of both amoxicillin (e.g., 25,

50, 75, 100 µg/mL) and a fixed, intermediate concentration of clavulanic acid (e.g., 10

µg/mL).
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Always add the antibiotics to the LB agar after it has cooled to below 50°C.

Inoculate with non-resistant cells:

Prepare a liquid culture of the non-transformed host bacteria and grow to an optical

density at 600 nm (OD600) of approximately 0.4-0.6.

Plate a consistent volume (e.g., 100 µL) of a 1:1000 dilution of this culture onto each of the

prepared antibiotic plates and a control plate with no antibiotics.

Incubate:

Incubate the plates at 37°C for 16-24 hours.

Determine the Minimum Inhibitory Concentration (MIC):

The MIC is the lowest concentration of the antibiotic combination that completely inhibits

visible growth of the bacteria.

Select the working concentration:

The optimal working concentration for plasmid selection should be slightly higher than the

determined MIC to ensure stringent selection.

Protocol 3: Plasmid Selection using Augmentin
Materials:

LB agar plates containing the predetermined optimal concentration of amoxicillin and

clavulanic acid.

Transformed bacterial cells.

Sterile spreader.

Procedure:

Following the transformation protocol, plate the appropriate volume of the cell suspension

onto the pre-warmed LB agar plates containing Augmentin (amoxicillin and clavulanic acid).
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Spread the cells evenly using a sterile spreader.

Incubate the plates at 37°C for 16-18 hours.

Observe the plates for the presence of well-isolated colonies and the absence of satellite

colonies.

Proceed with colony picking and downstream applications such as plasmid DNA purification

or protein expression. To minimize the risk of picking satellite colonies (which should be

largely absent), it is still good practice to select well-isolated colonies.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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